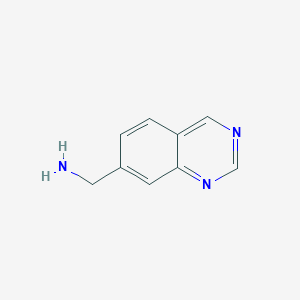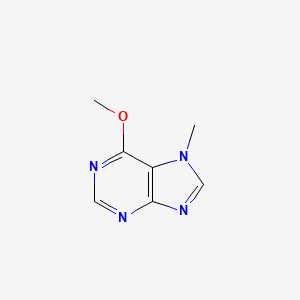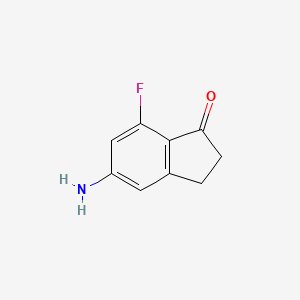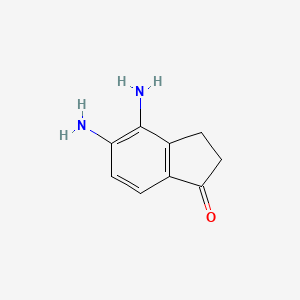
Quinazolin-7-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolin-7-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-7-ylmethanamine typically involves the formation of the quinazoline core followed by the introduction of the methanamine group. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazoline core. Subsequent functionalization at the 7-position can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Quinazolin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the quinazoline core, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which can exhibit a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of quinazolin-7-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, quinazoline derivatives have been shown to inhibit histone deacetylases and kinase receptors, which play crucial roles in cancer progression and other diseases .
Vergleich Mit ähnlichen Verbindungen
Quinazolin-7-ylmethanamine can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its anticancer and antimicrobial activities.
4,6,7-Substituted Quinazolines: Exhibits potent antiproliferative activities against cancer cells.
Quinazoline-based Hybrids: Combines multiple pharmacophores to enhance biological activity.
This compound stands out due to its unique substitution pattern and potential for diverse biological applications.
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
quinazolin-7-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H,4,10H2 |
InChI-Schlüssel |
GQZSLPJPXSZYNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CN=C2C=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)



![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)



![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)


